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Compound of Interest

Compound Name: Linaclotide (Standard)

Cat. No.: B15558933

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure,
disulfide bond arrangement, and associated analytical methodologies for Linaclotide.
Linaclotide is a first-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of
irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1]
[2] Its complex structure, characterized by a specific network of three disulfide bonds, is integral
to its therapeutic function.

Molecular Structure and Physicochemical
Properties

Linaclotide is a synthetic 14-amino acid peptide, structurally analogous to the endogenous
guanylin peptide family and heat-stable enterotoxins from E. coli.[1][3] The peptide's primary
sequence and key properties are summarized below.

Quantitative Data Summary

The fundamental physicochemical properties of Linaclotide are presented in Table 1.
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Property

Value

Reference

Amino Acid Sequence (One-
Letter)

CCEYCCNPACTGCY

[1]

Amino Acid Sequence (Three-
Letter)

H-Cys-Cys-Glu-Tyr-Cys-Cys-

Asn-Pro-Ala-Cys-Thr-Gly-Cys-

[1]14]

Tyr-OH
Molecular Formula Cs9H79N15021S6 [1]
Molecular Weight (Mr) 1526.8 g/mol [4]

Disulfide Bond Connectivity

Cys!-Cys®, Cys2-Cys1o, Cys>-
Cysl3

[1](21[3]

Disulfide Bonds and Three-Dimensional

Conformation

The defining structural feature of Linaclotide is its three intramolecular disulfide bonds. This

specific arrangement (Cys!-Cys®, Cys2-Cyst9, Cys>-Cys®3) is crucial for maintaining the

peptide's compact, three-dimensional structure, which includes three B-turns.[3][5] This rigid

conformation is essential for its high-affinity binding to the guanylate cyclase-C receptor and its

overall biological activity.[2] The mispairing of these bonds can lead to inactive isomers, making

the precise and controlled formation of these linkages a critical challenge in its chemical

synthesis.[2][6]
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Structural Hierarchy of Linaclotide
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Diagram 1: Relationship between primary sequence, disulfide bonds, and final conformation.

Mechanism of Action: Signaling Pathway

Linaclotide exerts its therapeutic effect locally on the luminal surface of the intestinal
epithelium.[7][8] Its mechanism is initiated by binding to the guanylate cyclase-C (GC-C)
receptor.[9] This interaction triggers a downstream signaling cascade, as detailed below.

o GC-C Receptor Activation: Linaclotide binds to and activates the transmembrane GC-C

receptor on intestinal enterocytes.[7]

o cGMP Production: This activation stimulates the intracellular conversion of guanosine
triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10][11]

o CFTR Activation: The rise in intracellular cGMP activates cGMP-dependent protein kinase Il
(PKG-II), which in turn phosphorylates and activates the Cystic Fibrosis Transmembrane
Conductance Regulator (CFTR) ion channel.[11][12]
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e lon and Fluid Secretion: Activated CFTR promotes the secretion of chloride (CI~) and
bicarbonate (HCOs™) into the intestinal lumen.[7][12] This increase in luminal anions leads to

the osmotic movement of sodium and water into the intestine.

 Clinical Effect: The resulting increase in intestinal fluid softens stool and accelerates colonic
transit, alleviating constipation.[7] Additionally, extracellular cGMP is believed to decrease
the activity of pain-sensing nerves in the colon, reducing abdominal pain.[8][11]
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Diagram 2: Linaclotide's signaling pathway in intestinal epithelial cells.

Experimental Protocols

The synthesis and structural verification of a complex peptide like Linaclotide require

specialized and precise methodologies.

Peptide Synthesis and Regioselective Disulfide Bond
Formation

The synthesis of Linaclotide is typically achieved using Fmoc solid-phase peptide synthesis
(Fmoc-SPPS).[3] The primary challenge lies in the correct formation of the three specific
disulfide bonds. While random oxidation in solution is a possible method, it can produce
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numerous incorrect isomers.[2] A more controlled, regioselective approach is preferred to
ensure high yield of the correctly folded peptide.

Principle of Regioselective Synthesis: This method involves using different classes of thiol-
protecting groups for specific cysteine pairs. These groups are orthogonal, meaning they can
be removed selectively under different chemical conditions without affecting the others.

Generalized Protocol Outline:

e Solid-Phase Synthesis: The linear 14-amino acid peptide is assembled on a solid support
resin. Cysteine residues are introduced with their thiol groups protected by orthogonal
protecting groups. For example:

o Cyst and Cys® might use an acid-labile group (e.g., Mmt - 4-methoxytrityl).

o Cys? and Cys!® might use a group susceptible to mild oxidation (e.g., Dpm -
diphenylmethyl).

o Cys® and Cys® might use a photolabile or heavy-metal-labile group (e.g., 0-NBn - 2-
nitrobenzyl).[2]

 First Disulfide Bond Formation: The first protecting group (e.g., Mmt) is selectively removed
from its corresponding cysteine pair using a dilute acid solution. The first disulfide bond is
then formed through mild oxidation on the solid phase.

o Second Disulfide Bond Formation: The second protecting group (e.g., Dpm) is removed, and
the second bond is formed.

o Cleavage and Final Bond Formation: The peptide is cleaved from the resin, which also
removes the final side-chain protecting groups. The final cysteine pair is then free to form the
third disulfide bond in solution via air oxidation or another mild oxidant.[2]

 Purification: The final product is purified using reverse-phase high-performance liquid
chromatography (RP-HPLC).

Disulfide Bond Analysis by Mass Spectrometry
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Verifying the correct disulfide connectivity is a critical quality control step. The most established

method involves a bottom-up mass spectrometry approach comparing non-reduced and
reduced peptide maps.[6][13]

Detailed Methodology:

Sample Preparation (Alkylation of Free Thiols - Optional but Recommended): To prevent
disulfide scrambling, any free sulfhydryl groups in the sample are first blocked (alkylated)
with a reagent like N-ethylmaleimide (NEM) or iodoacetamide (IAM) at a neutral to slightly
acidic pH (pH ~6.5-7.5).[14]

Enzymatic Digestion (Non-Reducing): The alkylated protein is digested with a specific
protease (e.g., Trypsin, Chymotrypsin, or Glu-C). The choice of enzyme is critical to ensure
cleavage occurs between the cysteine residues involved in the disulfide bonds. The digestion
is performed under non-reducing conditions at a controlled pH and temperature (e.g., 37 °C)
to maintain the integrity of the disulfide bridges.[14][15]

LC-MS Analysis (Non-Reduced Sample): The resulting peptide mixture is analyzed by Liquid
Chromatography-Mass Spectrometry (LC-MS). The disulfide-linked peptides will elute as
single peaks with a mass corresponding to the two covalently linked peptide chains. The
high-resolution mass spectrometer (e.g., Q-TOF) identifies the masses of these linked
peptides.[16]

Reduction: A portion of the digest from step 2 is treated with a reducing agent, such as
dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to cleave all disulfide bonds.
[15]

LC-MS Analysis (Reduced Sample): The reduced sample is analyzed by LC-MS. The
previously linked peptides now appear as two separate, individual peptides at their
respective elution times and with their corresponding individual masses.

Data Analysis: The mass spectra from the non-reduced and reduced samples are compared.
By identifying which peptides disappear from the non-reduced map and which new peptides
appear in the reduced map, the specific cysteine pairings can be definitively assigned.[6][13]
MS/MS fragmentation of the non-reduced, disulfide-linked peptides can provide further
confirmation.
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Disulfide Bond Analysis Workflow
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Diagram 3: Experimental workflow for disulfide bond mapping by mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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